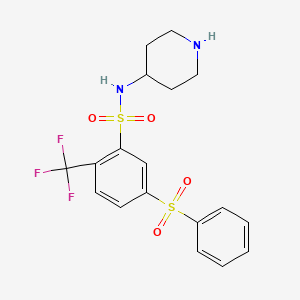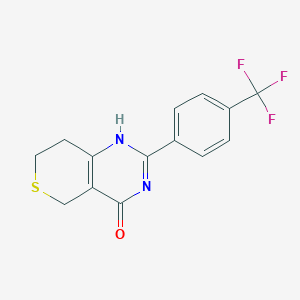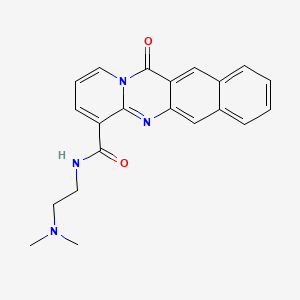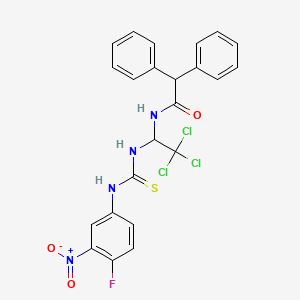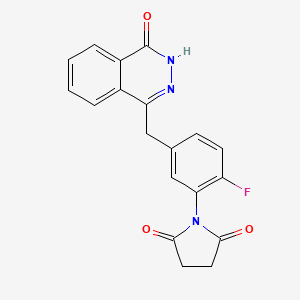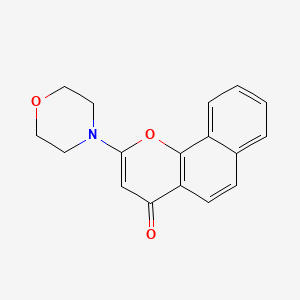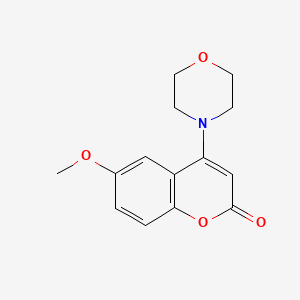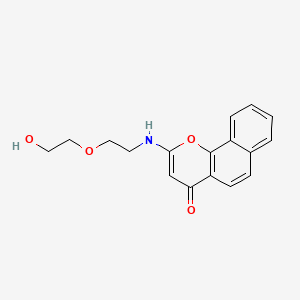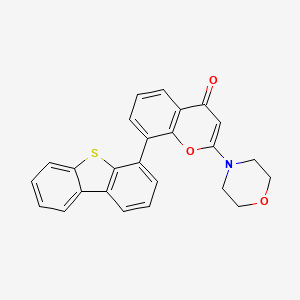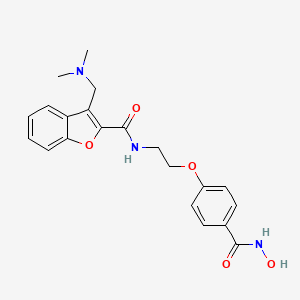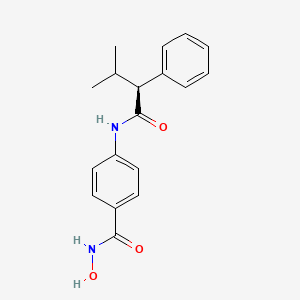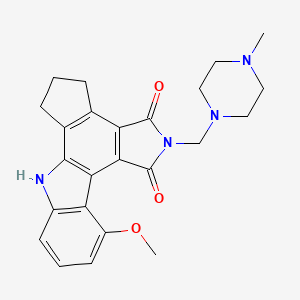
CEP-9722
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CEP-9722 is a selective inhibitor of poly (adenosine diphosphate-ribose) polymerase-1 and poly (adenosine diphosphate-ribose) polymerase-2. These enzymes are crucial in the DNA repair process. By inhibiting these enzymes, this compound is designed to potentiate the effects of DNA-damaging chemotherapies, making it a promising compound in cancer treatment .
Preparation Methods
The synthesis of CEP-9722 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CEP-9722 primarily undergoes reactions related to its role as an inhibitor of poly (adenosine diphosphate-ribose) polymerase-1 and poly (adenosine diphosphate-ribose) polymerase-2. It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions. The major products formed from its reactions are related to its interaction with the target enzymes, leading to the inhibition of DNA repair processes .
Scientific Research Applications
CEP-9722 has been extensively studied for its potential in cancer therapy. It has shown significant radiosensitization effects against radioresistant human glioblastoma xenografts, making it a valuable compound in combination with radiation therapy . Additionally, it has been investigated in combination with other chemotherapeutic agents, such as temozolomide, to enhance their efficacy . Its ability to inhibit poly (adenosine diphosphate-ribose) polymerase-1 and poly (adenosine diphosphate-ribose) polymerase-2 makes it a promising candidate for treating various types of solid tumors .
Mechanism of Action
CEP-9722 exerts its effects by inhibiting poly (adenosine diphosphate-ribose) polymerase-1 and poly (adenosine diphosphate-ribose) polymerase-2. These enzymes are activated in response to DNA damage and play a crucial role in the DNA repair process. By inhibiting these enzymes, this compound prevents the repair of DNA damage, leading to increased sensitivity of cancer cells to DNA-damaging agents such as radiation and chemotherapy .
Comparison with Similar Compounds
CEP-9722 is similar to other poly (adenosine diphosphate-ribose) polymerase inhibitors such as olaparib, rucaparib, and niraparib. this compound has shown unique properties in terms of its radiosensitization effects and its potential to be used in combination with other chemotherapeutic agents . These properties make it a valuable addition to the existing arsenal of poly (adenosine diphosphate-ribose) polymerase inhibitors.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
916574-83-9 |
|---|---|
Molecular Formula |
C24H26N4O3 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
14-methoxy-9-[(4-methylpiperazin-1-yl)methyl]-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione |
InChI |
InChI=1S/C24H26N4O3/c1-26-9-11-27(12-10-26)13-28-23(29)18-14-5-3-6-15(14)22-20(21(18)24(28)30)19-16(25-22)7-4-8-17(19)31-2/h4,7-8,25H,3,5-6,9-13H2,1-2H3 |
InChI Key |
CTLOSZHDGZLOQE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CN2C(=O)C3=C(C2=O)C4=C(C5=C3CCC5)NC6=C4C(=CC=C6)OC |
Canonical SMILES |
CN1CCN(CC1)CN2C(=O)C3=C(C2=O)C4=C(C5=C3CCC5)NC6=C4C(=CC=C6)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
916574-83-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CEP-9722; CEP 9722; CEP9722 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


